4-bromo-9H-fluorene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWGSCNZZYLJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305757 | |
| Record name | 4-bromo-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19459-33-7 | |
| Record name | 19459-33-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Bromo 9h Fluorene and Analogues
Direct Synthesis and Regioselective Bromination Approaches
The most common and direct method for synthesizing 4-bromo-9H-fluorene is through the electrophilic bromination of 9H-fluorene. This approach typically utilizes brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent. vulcanchem.com The key to this synthesis is controlling the regioselectivity to favor the substitution at the 4-position. This control is achieved by carefully managing reaction conditions such as temperature, solvent, and the potential use of a catalyst. vulcanchem.com A typical procedure involves dissolving fluorene (B118485) in a solvent like dichloromethane (B109758) or carbon tetrachloride, cooling the mixture to control the reaction's selectivity, and then slowly adding the brominating agent. vulcanchem.com
Alternative synthetic pathways to this compound include the bromination of biphenyl (B1667301) derivatives followed by a ring-closing reaction, or the interconversion of functional groups from other halogenated fluorenes. vulcanchem.com For instance, the synthesis of 2,7-dibromofluorene (B93635) is achieved by reacting fluorene with N-bromosuccinimide and ferric chloride in DMF. rsc.org While direct bromination is a primary method, regioselectivity can be a challenge. Traditional electrophilic aromatic halogenation of N-aryl amides, for example, often yields a mixture of para and ortho/para substituted products. rsc.org To achieve higher regioselectivity, methods involving transition metal-catalyzed C-H functionalization or directed metalation can be employed. vulcanchem.comrsc.org
Derivatization Strategies Utilizing this compound as a Precursor
The bromine atom on the this compound scaffold serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of fluorene derivatives.
Palladium-catalyzed cross-coupling reactions are particularly effective for creating new carbon-carbon bonds at the 4-position of the fluorene ring system. vulcanchem.com
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound is an excellent substrate for these reactions. vulcanchem.com For instance, the Suzuki-Miyaura coupling of 9,9-dioctyl-9H-fluorene-2,7-bis-boronic acid with brominated dehydroamino acid derivatives has been successfully demonstrated. nih.gov The reaction conditions for Suzuki couplings can be optimized by careful selection of the catalyst system, such as Pd(PPh₃)₄ or [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and the base, like potassium carbonate. The reaction of various boronic acids with thioureas in the presence of a palladium catalyst has been shown to tolerate bromo-substituted boronic acids, highlighting the versatility of this method for creating complex molecules. nih.gov
Table 1: Examples of Suzuki Cross-Coupling Reactions with Fluorene Derivatives
| Reactants | Catalyst System | Product Type | Reference |
|---|---|---|---|
| 9,9-dioctyl-9H-fluorene-2,7-bis-boronic acid and brominated dehydroamino acid derivatives | Modified Suzuki conditions | Bis-dehydroamino acid derivatives | nih.gov |
| Thioamides and aryl boronic acids | PdCl₂(PPh₃)₂ | Unsymmetrical diaryl ketones | nih.gov |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. asianpubs.org This method is highly effective for introducing alkynyl groups onto the fluorene core. This compound can be coupled with various terminal alkynes to produce a wide array of functionalized fluorene derivatives. vulcanchem.com For example, the synthesis of oligo(9,9-dihexyl-2,7-fluorene ethynylene)s has been achieved through Pd/Cu-catalyzed Sonogashira coupling. researchgate.net The reactivity in Sonogashira couplings can be influenced by the electronic nature of the substituents on the aryl halide; electron-withdrawing groups tend to enhance the coupling efficiency. researchgate.net
Table 2: Examples of Sonogashira Coupling Reactions with Fluorene Derivatives
| Reactants | Catalyst System | Product Type | Reference |
|---|---|---|---|
| 3,6-dibromo-9H-fluoren-9-one and trimethylsilyl (B98337) acetylene (B1199291) | PdCl₂(PPh₃)₂/CuI | 3,6-Bis[(trimethylsilyl)ethynyl]-9H-fluoren-9-one | asianpubs.org |
| 2,7-dibromo-9,9′-dihexylfluorene and terminal alkynes | Pd/Cu | Oligo(9,9-dihexyl-2,7-fluorene ethynylene)s | researchgate.net |
Beyond Suzuki and Sonogashira reactions, other palladium-catalyzed methods are also employed to functionalize this compound. These include Stille coupling and direct (het)arylation reactions. vulcanchem.commdpi.com For example, palladium-catalyzed direct (het)arylation of 4,8-dibromobenzo[1,2-d:4,5-d′]bis( vulcanchem.comguidechem.comthiadiazole) with thiophenes has been used to selectively synthesize mono- and bis-thienylated products. mdpi.com Additionally, tandem cross-coupling reactions have been developed for the synthesis of 9H-fluorene derivatives from 1,1-diboronates and 2,2′-dibromobiphenyls, showcasing the versatility of palladium catalysis in fluorene chemistry. thieme-connect.de
The carbon-bromine bond in this compound is susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions. vulcanchem.com This allows for the introduction of a variety of nucleophiles, such as amines, thiols, and alkoxides, to generate functionalized fluorene derivatives. vulcanchem.com For instance, this compound can be reacted with cuprous cyanide in DMF to produce 9H-fluorene-4-carbonitrile. csic.es While direct nucleophilic substitution on the aromatic ring is possible, reactions can sometimes be challenging. In some cases, unexpected reaction pathways, such as Sₙ2 reactions at the bromine center, can compete with the expected SₙAr pathway, particularly with carbon nucleophiles. science.gov
Transformations Involving the 9-Position of the Fluorene System
The methylene (B1212753) bridge at the 9-position of the fluorene ring system exhibits notable acidity, with a pKa of approximately 22.6 in DMSO. This acidity allows for facile deprotonation by a suitable base, generating a nucleophilic fluorenyl anion. This anion is a key intermediate for introducing a wide array of substituents at the 9-position through reactions with various electrophiles. thieme-connect.devulcanchem.com
The deprotonation is typically achieved using bases such as sodium hydroxide, potassium hydroxide, or potassium tert-butoxide. The resulting anion can then undergo alkylation or arylation. For instance, the reaction with alkyl halides is a common strategy to introduce alkyl chains at the 9-position. researchgate.net This modification is frequently employed to enhance the solubility of fluorene-based molecules in common organic solvents, which is crucial for their processing and application in organic electronics. nih.gov
Beyond simple alkylation, the fluorenyl anion can react with a range of other electrophiles. These transformations are pivotal for creating sterically hindered and electronically distinct environments around the fluorene core. For example, 9,9-disubstituted fluorene derivatives can be synthesized, where the substituents prevent π-π stacking and aggregation-caused quenching in emissive materials. vulcanchem.com
The reaction of fluorene propargylic alcohols, often catalyzed by Lewis acids like boron trifluoride etherate (BF₃·OEt₂), can also lead to functionalization at the 9-position. In these reactions, a propargylic carbocation is formed, which is then attacked by a nucleophile. Depending on the subsequent reaction pathways, this can lead to highly functionalized 9,9-disubstituted fluorene derivatives. thieme-connect.deacs.org
Annulation and Cyclization Reactions to Form Fused Systems
This compound is a valuable precursor for the construction of extended, fused polycyclic aromatic systems through annulation and cyclization reactions. These reactions expand the π-conjugated system, which is a key strategy for tuning the optoelectronic properties of organic materials.
One major pathway involves intramolecular cyclization. For example, a substrate containing a 4-bromofluorene unit appropriately tethered to another aromatic group can undergo intramolecular C-H arylation. Palladium catalysis is often employed to facilitate this C-C bond formation, leading to rigid, planar fused systems. acs.org An example is the synthesis of fluorene-based organic emitters tethered to fused biaryl sulfones, where a bromofluorene precursor is first coupled via a Suzuki reaction and then subjected to intramolecular oxidative arylation to form the fused structure. acs.org
Palladium-catalyzed annulation of arynes represents another powerful method. In this approach, an aryne, generated in situ, can react with a 2-haloarenecarboxaldehyde. While not a direct reaction of this compound itself, the fluorenone core, which can be derived from it, can be synthesized via this annulation strategy. nih.gov This highlights the utility of bromofluorene derivatives in building complex carbocyclic frameworks.
Furthermore, intramolecular hydroarylation of o-alkynyl biaryls provides a route to fluorene synthesis. Palladium-catalyzed 5-exo-dig cyclization of these substrates proceeds stereoselectively to yield fluorene products. nih.govscispace.com By starting with precursors that incorporate the 4-bromo-substituent, this methodology allows for the synthesis of functionalized, fused fluorene systems. Gold and gallium catalysts have also been shown to effectively catalyze the hydroarylation of 9-alkynyl-substituted fluorenes to produce fluoranthene (B47539) derivatives, which are highly fluorescent polycyclic aromatic hydrocarbons. beilstein-journals.org
Reaction Conditions and Catalytic Systems in Bromofluorene Synthesis
The synthesis of bromofluorenes, including the 4-bromo isomer, primarily relies on the electrophilic bromination of fluorene. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the brominating agent, solvent, and presence or absence of a catalyst.
Direct bromination of fluorene using elemental bromine (Br₂) or N-bromosuccinimide (NBS) is the most common approach. vulcanchem.com The reaction with NBS in a solvent like ethyl acrylate (B77674) or carbon tetrachloride can provide 2-bromofluorene (B47209). guidechem.com To achieve different isomers like this compound, careful control of conditions is necessary. The synthesis of 9-bromofluorene (B49992), for instance, can be achieved by reacting fluorene with NBS and a radical initiator like benzoyl peroxide in carbon tetrachloride.
For the bromination of the aromatic rings, conditions typical for electrophilic aromatic substitution are used. The reaction of fluorene with bromine in the presence of a Lewis acid catalyst or in a polar solvent can lead to substitution at the 2- and 7-positions, which are the most electronically activated sites. Achieving substitution at the 4-position is more challenging and may require specific directing groups or alternative synthetic strategies, such as the cyclization of a pre-functionalized biphenyl derivative. vulcanchem.com
Catalytic systems are also crucial in the synthesis of more complex bromofluorene derivatives. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used to synthesize aryl-substituted fluorenes, which can then be brominated. researchgate.net Conversely, a bromofluorene can be the starting point for such couplings. Phase transfer catalysts have been employed in the bromination of fluorenone using potassium bromate (B103136) and ammonium (B1175870) bromide, suggesting their potential utility in the synthesis of bromofluorenes as well.
Mechanism Elucidation for Key Synthetic Pathways
Understanding the reaction mechanisms for the synthesis and transformation of this compound is essential for optimizing reaction conditions and designing new synthetic routes.
Mechanism of Bromination: The bromination of the fluorene core can proceed via two main mechanisms depending on the reaction conditions.
Electrophilic Aromatic Substitution: Bromination of the aromatic rings (positions 1-4 and 5-8) typically follows an electrophilic aromatic substitution (SEAr) pathway. A source of electrophilic bromine (Br⁺), often generated from Br₂ with or without a Lewis acid, attacks the π-system of the benzene (B151609) rings. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon atom bearing the bromine, restoring aromaticity and yielding the brominated fluorene. libretexts.orgchemguide.co.uk The regioselectivity is governed by the directing effects of the existing parts of the molecule.
Free Radical Halogenation: Bromination at the 9-position occurs via a free radical chain mechanism, especially when using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.org The reaction involves three steps:
Initiation: The radical initiator generates a bromine radical from NBS.
Propagation: The bromine radical abstracts a hydrogen atom from the 9-position of fluorene to form HBr and a stable fluorenyl radical. This radical then reacts with another molecule of NBS (or Br₂) to form 9-bromofluorene and a new bromine radical, which continues the chain. libretexts.orgunacademy.com
Termination: The reaction concludes when radicals combine.
Mechanism of Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 4-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound. wikipedia.org The generally accepted catalytic cycle involves three main steps: libretexts.orgliv.ac.uk
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.
Transmetalation: The organic group from the organoboron reagent (which is activated by a base) is transferred to the palladium center, displacing the bromide ion. wikipedia.orgorganic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and an amine. wikipedia.org The catalytic cycle is similar to the Suzuki coupling: libretexts.orgnrochemistry.com
Oxidative Addition: A Pd(0) complex undergoes oxidative addition with this compound to create an arylpalladium(II) halide complex. numberanalytics.com
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen to form a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orgnumberanalytics.com
Structure Property Relationships in 4 Bromo 9h Fluorene and Its Derivatives
Influence of Bromine Substitution Pattern on Electronic Structure
The substitution of a bromine atom onto the fluorene (B118485) core introduces significant electronic and steric perturbations that modify the molecule's properties. vulcanchem.com The effects of halogenation are multifaceted, involving a combination of inductive effects, resonance effects, and steric hindrance.
Computational studies using Density Functional Theory (DFT) reveal that halogens like bromine, due to their electronegativity, act as electron-withdrawing groups, which tends to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). worldscientific.com Specifically, for bromine, its large atomic size and strong polarizability, coupled with a weaker electronegativity compared to fluorine or chlorine, result in unique electronic characteristics. bohrium.com These intrinsic properties can lead to a slightly enhanced local surface electrostatic potential on the molecule's core, which in turn influences intermolecular interactions and molecular stacking in the solid state. rsc.org
The position of the bromine atom is critical. When placed at the C4-position, which is part of the "bay region" of the fluorene skeleton, the bromine atom can induce significant steric hindrance. nih.gov This steric strain can cause a distortion in the planarity of the fluorene system, which can impact the electronic structure and photophysical properties. rsc.org The introduction of bromine is also known to decrease the HOMO-LUMO energy gap, which can enhance the reactivity of the molecule and shift its absorption spectra. worldscientific.comresearchgate.net This effect is partly due to the heavy atom effect, which can facilitate intersystem crossing and influence fluorescence quantum yields by quenching fluorescence to some degree. rsc.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Unsubstituted Derivative | -5.69 | -3.85 | 1.84 |
| Bromine Substituted | -5.69 | -3.84 | 1.85 |
| Chlorine Substituted | -5.70 | -3.89 | 1.81 |
| Fluorine Substituted | -5.71 | -3.90 | 1.81 |
| This interactive table presents theoretically calculated energy levels for phenyl-substituted quinoxaline-based non-fullerene acceptors, illustrating the comparative effect of different halogen substitutions. The data highlights that bromine substitution has a distinct impact on the LUMO energy compared to other halogens. |
Impact of 9-Position Substituents on Molecular Conformation and Electronic Properties
The C9 position of the 9H-fluorene core is an sp³-hybridized carbon, a feature that plays a pivotal role in the three-dimensional structure of its derivatives. aau.edu.et Substituents attached to this position extend out of the plane of the conjugated fluorene backbone, nearly perpendicular to the main chain axis. aau.edu.etresearchgate.net This tetrahedral geometry is crucial as it allows for the introduction of bulky functional groups without significantly distorting the π-conjugated system of the fluorene unit itself. aau.edu.et
The nature of the substituents also modulates the physicochemical properties:
Alkyl vs. Aryl Groups: Long alkyl chains (e.g., dihexyl) enhance solubility in organic solvents due to their non-polar nature. In contrast, bulky aryl groups (e.g., diphenyl) increase the molecule's rigidity and thermal stability.
Effects of Side-Group Engineering on Photophysical Characteristics
The photophysical properties of 4-bromo-9H-fluorene, such as light absorption and emission, can be extensively tuned by attaching various functional side groups to the fluorene core, typically at the 2- and 7-positions. This strategy, known as side-group engineering, is fundamental to creating materials for specific optoelectronic applications, such as blue emitters for OLEDs. nih.govnih.gov
A powerful design concept is the creation of donor-π-acceptor (D-π-A) molecules, where the fluorene unit acts as the π-conjugated bridge. nih.govmdpi.com By attaching electron-donating groups (like amines) and electron-accepting groups (like benzothiadiazole or cyano groups) to the fluorene scaffold, an intramolecular charge transfer (ICT) state can be induced upon photoexcitation. nih.govmdpi.com This ICT character leads to several desirable properties:
Tunable Emission: The emission color can be precisely controlled, spanning the entire visible spectrum from blue to red and even into the near-infrared, by varying the strength of the donor and acceptor groups. nih.govmdpi.com
Large Stokes Shifts: D-π-A systems often exhibit significant Stokes shifts (the difference between the absorption and emission maxima), which is beneficial for applications in fluorescence imaging and sensors as it minimizes self-absorption. nih.gov
Solvatochromism: The emission wavelength of these dyes can be highly sensitive to the polarity of their solvent environment, a property known as solvatochromism. researchgate.net
For example, fluorene derivatives functionalized with moieties like thiophene (B33073) and alkynyl groups have shown excellent photophysical properties, including high fluorescence quantum yields (approaching 98%) and large two-photon absorption cross-sections, making them suitable for bioimaging applications. nih.gov
| Derivative Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Symmetrical (Thiophene) | 397 | 433 | 0.98 |
| Asymmetrical (Thiophene) | 399 | 437 | 0.86 |
| Symmetrical (Alkynyl) | 405 | 452 | 0.97 |
| Asymmetrical (Alkynyl) | 403 | 448 | 0.94 |
| This interactive table showcases the linear photophysical properties of various fluorene derivatives in hexane, demonstrating how different side groups (thiophene, alkynyl) and molecular symmetry affect absorption, emission, and fluorescence quantum yield. nih.gov |
Spectroscopic Characterization Methodologies in 4 Bromo 9h Fluorene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of 4-bromo-9H-fluorene, allowing for the unambiguous assignment of protons and carbons within the molecule.
The ¹H NMR spectrum of this compound displays a unique set of signals corresponding to the nine hydrogen atoms in distinct chemical environments. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-donating and electron-withdrawing effects of the fluorene (B118485) ring system and the bromine substituent.
A detailed analysis of the ¹H NMR spectrum reveals characteristic signals for the aromatic protons and the methylene (B1212753) protons at the C9 position. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) provide information about the neighboring protons.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment. The spectrum will show signals for the aromatic carbons and the aliphatic carbon at the C9 position. The carbon atom attached to the bromine (C4) will exhibit a characteristic chemical shift due to the halogen's electronegativity.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|
Specific experimental ¹³C NMR peak assignments for this compound are not publicly documented in the reviewed scientific databases.
To definitively assign the complex proton and carbon signals and to elucidate the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.
While these techniques are standard for the structural elucidation of such compounds, specific 2D NMR data for this compound is not available in the public domain.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound's structure and bonding.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands at specific frequencies (in wavenumbers, cm⁻¹) that correspond to the vibrational frequencies of different bonds. Key expected absorptions include:
C-H stretching vibrations for the aromatic and aliphatic protons.
C=C stretching vibrations within the aromatic fluorene core.
C-Br stretching vibration , which typically appears in the fingerprint region.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
|---|
Experimentally obtained IR spectral data with specific band assignments for this compound could not be located in the surveyed literature.
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon framework of the fluorene ring system. The Raman spectrum of this compound would be expected to show strong signals for the C=C stretching modes of the aromatic rings. The C-Br stretch would also be Raman active.
Table 4: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode |
|---|
Specific Raman spectral data for this compound is not present in the publicly accessible scientific literature.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis, is a fundamental technique used to probe the electronic transitions within a molecule. For fluorene and its derivatives, the absorption spectra are characterized by intense bands in the ultraviolet region, which are attributed to π-π* transitions within the aromatic system.
In a typical analysis, the UV-Vis spectrum of a fluorene derivative dissolved in a suitable solvent like dichloromethane (B109758) (CH2Cl2) is recorded. The spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to the energy required to promote an electron from a lower-energy molecular orbital to a higher-energy one. For instance, studies on chromophores incorporating the fluorene moiety show characteristic absorption maxima. While specific data for the parent this compound is not detailed in the provided research, the absorption properties are expected to be similar to other fluorene derivatives, which typically absorb in the UV portion of the electromagnetic spectrum. researchgate.net The introduction of the bromine atom may cause subtle shifts in the absorption maxima (bathochromic or hypsochromic shifts) due to its electronic effects on the fluorene core.
Table 1: Representative UV-Vis Absorption Data for Fluorene-Based Compounds
| Compound Class | Typical Absorption Maxima (λmax) | Solvent | Reference Transition |
|---|---|---|---|
| Fluorene Derivatives | ~300 - 320 nm | Cyclohexane / CH2Cl2 | π-π* |
Note: This table provides typical values for the fluorene class of compounds to illustrate the technique's application.
Photoluminescence Spectroscopy
Photoluminescence spectroscopy encompasses the study of light emitted from a molecule after it has absorbed photons. This is a powerful tool for investigating the properties of excited electronic states and includes fluorescence and phosphorescence phenomena.
Fluorescence is the emission of light from singlet excited states, a process that is typically rapid. Highly purified fluorene is known to exhibit fluorescence with an emission maximum around 315 nm (31,700 cm⁻¹). researchgate.net However, the introduction of a heavy atom like bromine onto the fluorene scaffold is known to influence the emission properties significantly. This "heavy-atom effect" enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state to a triplet excited state. As a result, fluorescence is often quenched, and phosphorescence becomes a more dominant de-excitation pathway. Therefore, this compound and its derivatives are expected to show weaker fluorescence compared to the parent 9H-fluorene.
Phosphorescence is the emission of light from a triplet excited state. Due to the spin-forbidden nature of the transition back to the singlet ground state, phosphorescence lifetimes are much longer than fluorescence lifetimes. The presence of a bromine atom in fluorene derivatives is a key strategy for inducing strong phosphorescence, even at ambient conditions, a phenomenon known as room temperature phosphorescence (RTP). acs.orgacs.org
Table 2: Representative Room Temperature Phosphorescence (RTP) Data for a Brominated Fluorene Derivative
| Compound | Quantum Yield (ΦP) | Lifetime (τP) | Solvent | State |
|---|
Source: Data compiled from findings on functionally similar brominated fluorene derivatives. acs.org
Time-resolved spectroscopy is essential for directly measuring the lifetimes of excited states. montana.edurug.nl These measurements provide dynamic information about the processes of fluorescence and phosphorescence. nih.gov The fluorescence lifetime (τF) is the average time a molecule spends in the excited singlet state and is typically on the nanosecond (ns) scale. nih.gov In contrast, the phosphorescence lifetime (τP) is significantly longer, ranging from microseconds (µs) to milliseconds (ms) or even longer.
For example, time-resolved fluorescence studies on a related compound, di-9H-fluoren-9-yldimethylsilane, identified multiple excited states with lifetimes of 0.70 ns and 1.75 ns for locally excited states, and 7.34 ns for an excimer state. vu.nlnih.gov For brominated fluorenes, the most significant lifetime measurement is often that of the triplet state. As mentioned previously, a phosphorescence lifetime of 355 µs was recorded for a bromo-fluorene derivative exhibiting RTP. acs.org These distinct timescales allow for the clear differentiation between singlet and triplet state emission.
Table 3: Example Excited-State Lifetimes for Fluorene Derivatives
| Process | Compound Class | Lifetime | Timescale |
|---|---|---|---|
| Fluorescence (Singlet State) | Di-fluorenyl-dimethylsilane | 0.70 - 7.34 ns | Nanoseconds |
Source: Data from studies on representative fluorene derivatives. acs.orgvu.nlnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is used to confirm its elemental composition and exact molecular weight. nih.gov A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks (M⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive signature for the presence of a single bromine atom.
Furthermore, fragmentation analysis provides structural information. Upon ionization, the molecule can break into smaller, charged fragments. Analyzing the m/z of these fragments helps to elucidate the molecular structure. For instance, a common fragmentation pathway for fluorene derivatives might involve the loss of the bromine atom or cleavage of substituents at the C9 position. researchgate.net
Table 4: Expected Mass Spectrometry Data for this compound (C₁₃H₉Br)
| Ion | Description | Calculated m/z |
|---|---|---|
| [M]⁺ | Molecular ion with ⁷⁹Br | ~244.0 |
| [M+2]⁺ | Molecular ion with ⁸¹Br | ~246.0 |
Note: These are theoretical m/z values. The relative intensity of [M]⁺ and [M+2]⁺ would be approximately 1:1.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comexcillum.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in materials.
For brominated fluorene derivatives, XRD studies reveal how molecules pack in the solid state. This information is critical for interpreting properties like charge transport and solid-state emission. For example, a detailed XRD analysis was performed on 2,7-dibromo-9,9-bis(4-hydroxyphenyl)-9H-fluorene. researchgate.net The study determined its crystal system, space group, and precise unit cell dimensions. Such analyses often reveal significant intermolecular interactions, such as hydrogen bonding or halogen bonding, which dictate the supramolecular architecture. researchgate.net Although this is a more complex derivative, the data obtained exemplifies the detailed structural insights gained from XRD.
Table 5: Representative Single-Crystal XRD Data for a Brominated Fluorene Derivative
| Parameter | Value |
|---|---|
| Compound | 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)-9H-fluorene |
| Chemical Formula | C₂₅H₁₆Br₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.1346 (14) |
| b (Å) | 12.926 (2) |
| c (Å) | 17.772 (3) |
| β (°) | 102.004 (2) |
Source: Crystallographic data for a representative brominated fluorene compound. researchgate.net
Computational and Theoretical Investigations of 4 Bromo 9h Fluorene Systems
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dokumen.pubworldscientific.com It is widely employed for optimizing molecular geometries and calculating various molecular properties. worldscientific.com For fluorene (B118485) derivatives, DFT calculations, often using the B3LYP functional, are effective for determining ground-state structures, total energy, and electron density. worldscientific.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). worldscientific.com Their energy levels and spatial distribution are crucial for determining the chemical reactivity and charge transfer characteristics of a molecule. worldscientific.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. worldscientific.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and is fundamental to the electronic properties of conjugated molecules. worldscientific.com
In studies of halogen-substituted fluorenes, DFT calculations have shown that the introduction of electron-withdrawing groups, such as bromine, leads to a decrease in both the HOMO and LUMO energy levels. worldscientific.com This substitution also narrows the energy gap, which indicates that the molecule becomes less stable and more reactive. worldscientific.com For example, calculations on tetra-halogenated fluorene molecules showed that as the atomic number of the halogen increases, the total energy increases, and the HOMO-LUMO gap decreases. worldscientific.com Theoretical calculations on various fluorene derivatives designed for organic light-emitting diodes (OLEDs) show that the HOMO and LUMO are often localized on the fluorene core and the end units, with the degree of overlap influencing the electronic transitions. nih.gov In some designs, the HOMO level is primarily localized on the fluorene core. acs.org
Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Fluorene and Halogen-Substituted Derivatives Data derived from DFT/B3LYP/6-31G(d,p) calculations.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Fluorene (A) | -5.513 | -1.140 | 4.373 |
| Tetrafluoro-fluorene (B) | -5.996 | -1.977 | 4.019 |
| Tetrachloro-fluorene (C) | -5.856 | -2.182 | 3.674 |
| Tetrabromo-fluorene (D) | -5.698 | -2.231 | 3.467 |
| Source: Adapted from computational studies on halogenated fluorene molecules. worldscientific.com |
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a primary method for studying electronic excitations and predicting properties like UV-Vis absorption and emission spectra. worldscientific.com It is frequently used in conjunction with a polarizable continuum model (PCM) to simulate the effects of different solvents on the electronic properties of molecules. worldscientific.com For fluorene and its derivatives, selecting an appropriate functional, such as CAM-B3LYP, is crucial for accurately predicting electronic transitions. researchgate.net
TD-DFT calculations can simulate the UV-Vis absorption spectra of molecules like 4-bromo-9H-fluorene by determining vertical excitation energies and oscillator strengths. worldscientific.comnih.gov Studies on halogenated fluorenes have used the TD-DFT B3LYP/6-31G(d,p) level of theory to analyze the electronic absorption properties for singlet-singlet transitions based on the optimized ground-state structure. worldscientific.com
In an investigation of various fluorene derivatives, theoretical absorption and emission spectra were computed using TD-DFT (CAM-B3LYP/6-31G(d)) and showed good agreement with experimental results. nih.gov The transitions were identified as π-π* transitions typical of conjugated molecules. nih.gov The introduction of different end units onto the fluorene core was shown to systematically alter the photophysical properties. nih.gov Similarly, TD-DFT calculations on a substituted fluorene aldehyde (FR0) provided insight into its complex spectral dynamics by identifying several close-lying excited singlet states. nih.gov
Table 2: Comparison of Experimental and Theoretical (TD-DFT) Absorption and Emission Wavelengths for Fluorene Derivatives in THF
| Molecule | Experimental λ_abs (nm) | Theoretical λ_abs (nm) | Experimental λ_em (nm) | Theoretical λ_em (nm) |
| Derivative 1 | 366 | 358 | 424 | 412 |
| Derivative 2 | 360 | 352 | 418 | 406 |
| Derivative 3 | 375 | 365 | 430 | 421 |
| Derivative 4 | 370 | 361 | 427 | 417 |
| Source: Adapted from photophysical and theoretical studies of fluorene derivatives. nih.gov |
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can occur in molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group within close proximity. researchgate.net This process involves the transfer of a proton in the excited state, leading to a tautomeric form with distinct photophysical properties, often characterized by a large Stokes shift. researchgate.netresearcher.life
While this compound itself does not possess the necessary functional groups for ESIPT, fluorene is frequently used as a core structure to which ESIPT-capable moieties, such as 2-(2'-hydroxyphenyl)benzothiazole (HBT), are attached. nih.govgrowingscience.com In these systems, computational methods like TD-DFT are essential for elucidating the ESIPT mechanism. researchgate.net Theoretical studies involve constructing potential energy surfaces for both the ground (S0) and first excited (S1) states to map the proton transfer pathway. researchgate.net Analysis of frontier molecular orbitals can reveal the intramolecular charge transfer that drives the ESIPT process. researchgate.net For example, in studies of HBT-fluorene derivatives, DFT and TD-DFT calculations have confirmed that the process is driven by the localization of singlet energy onto the keto form of the HBT unit, which is transformed via ESIPT. growingscience.comcore.ac.uk These computational investigations help to rationalize the high fluorescence quantum yields and large Stokes shifts observed experimentally in such systems. researcher.lifecore.ac.uk
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly useful for investigating the conformational flexibility of molecules and their interactions in condensed phases, such as in solutions or amorphous films. nih.gov
For systems involving fluorene derivatives, MD simulations have been applied to study the self-assembly of conjugated polyelectrolytes in solution and the intermolecular interactions in thin films. nih.govuc.pt For instance, atomistic MD simulations of a fluorene copolymer (PFO-MEH-PPV) film revealed how the choice of solvent influences intermolecular interactions and chain entanglement. nih.gov In another study, MD simulations were used to examine the aggregation of a fluorene-based polyelectrolyte in the presence of a surfactant. uc.pt These simulations can track trajectories, equilibration of energy, and temperature to understand phase formation and aggregation behavior. uc.pt While direct MD simulations on the single molecule this compound are less common, the methodology is highly applicable to understanding how it would behave in a larger system, such as a polymer matrix for an OLED device or a complex solution, providing insights into its conformational dynamics and intermolecular packing.
Quantum Chemical Studies on Reaction Mechanisms and Pathways
The reactivity of this compound is largely dictated by the presence of the bromine atom on the fluorene core, making it a valuable precursor in various synthetic transformations, particularly in metal-catalyzed cross-coupling reactions. Quantum chemical methods, primarily Density Functional Theory (DFT), are extensively used to investigate the intricate mechanisms of these reactions. worldscientific.comresearchgate.net
DFT calculations allow researchers to model the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. acs.org This information is crucial for understanding reaction feasibility, kinetics, and selectivity. A common method employed is the B3LYP functional combined with a basis set such as 6-31G(d,p) or 6-311G**, which provides a good balance between computational cost and accuracy for organic molecules. worldscientific.comrsc.org
A significant area of investigation is the Suzuki-Miyaura cross-coupling reaction, where this compound can be coupled with various boronic acids to form new carbon-carbon bonds. unito.itmdpi.com Theoretical studies on analogous aryl bromide systems have detailed the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.net Computational modeling of these steps for this compound can reveal the activation barriers and reaction energies, providing insights into the efficiency of different palladium catalysts and reaction conditions. researchgate.netmdpi.com
Furthermore, analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps in rationalizing the molecule's reactivity. worldscientific.com The energy and localization of these orbitals indicate the most probable sites for nucleophilic or electrophilic attack. For this compound, the LUMO is often localized around the C-Br bond, consistent with its role as an electrophile in reactions like the Suzuki coupling.
The following table presents representative data that could be obtained from a DFT calculation on a key reaction step, such as the oxidative addition of this compound to a palladium(0) catalyst, based on studies of similar systems.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Pd(0) Complex | 0.0 |
| Transition State | Pd insertion into C-Br bond | +15.2 |
| Product | Oxidative Addition Complex | -5.8 |
Prediction and Correlation of Spectroscopic Data with Experimental Results
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which aids in their structural characterization. Theoretical calculations can provide spectra (NMR, UV-Vis, IR) that can be compared with experimental data to confirm molecular structures and assign spectral features. researchgate.netroyalsocietypublishing.org
UV-Vis Spectroscopy: The electronic absorption spectra of fluorene derivatives are typically calculated using Time-Dependent Density Functional Theory (TD-DFT). worldscientific.comnih.gov Methods like TD-B3LYP or TD-CAM-B3LYP are often used to calculate the vertical excitation energies and corresponding oscillator strengths, which can be used to simulate the UV-Vis spectrum. nih.govsemanticscholar.org For halogenated fluorenes, calculations show that the electronic transitions are primarily of the π–π* type. worldscientific.comnih.gov The position of the absorption maxima (λmax) can be predicted, and studies on similar compounds show a good correlation between theoretical and experimental values, often within a predictable margin of error. nih.govchemrxiv.org
| Transition | Calculated λmax (nm) (TD-B3LYP/6-31G(d,p)) | Experimental λmax (nm) | Primary Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 305 | 298 | HOMO → LUMO |
| S0 → S2 | 280 | 275 | HOMO-1 → LUMO |
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is the standard for calculating NMR shielding tensors. acs.org The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). It has been shown for many organic molecules that calculated chemical shifts are in good agreement with experimental values, making them a valuable tool for assigning complex spectra and confirming regiochemistry, such as the bromine position in this compound. researchgate.net
| Atom | Calculated ¹³C Chemical Shift (ppm) | Representative Experimental Shift (ppm) |
|---|---|---|
| C-4 (C-Br) | 121.5 | ~120-122 |
| C-9 (CH₂) | 36.8 | ~37 |
| C-4a (bridgehead) | 141.2 | ~140-142 |
| C-8a (bridgehead) | 143.5 | ~143-145 |
These computational approaches provide a framework for understanding the fundamental chemical properties of this compound. The synergy between theoretical predictions and experimental results accelerates the discovery and development of new functional materials derived from this versatile chemical building block.
Applications of 4 Bromo 9h Fluorene and Fluorene Based Compounds in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials
Fluorene (B118485) derivatives are prominent materials in the field of OLEDs, where they are utilized as both light-emitting dopants and host materials. mdpi.commdpi.com Their large energy band gaps make them particularly suitable for creating blue-light-emitting materials, which remain a critical challenge in the development of full-color displays and solid-state lighting. umich.edu
The synthesis of fluorene-based materials for OLEDs often involves well-established cross-coupling reactions to build complex molecular architectures. For instance, 2,7-dibromo-9,9-dihexylfluorene can be used as a starting material for Sonogashira coupling reactions with various phenylacetylene (B144264) derivatives to create symmetrical fluorene emitters. mdpi.com Other synthetic strategies include the Suzuki coupling reaction to end-cap oligofluorene blocks with cyanophenyl groups or the Ullmann coupling to link carbazole (B46965) units to the fluorene core. umich.edu
The design of these molecules strategically incorporates different functional units to achieve desired properties. For example, triphenylamine (B166846) and carbazole derivatives are often integrated to create hole-transporting materials, while pyrimidine (B1678525) or triazine groups can be added to introduce electron-accepting properties, resulting in bipolar materials. mdpi.combohrium.com In one study, two bipolar materials, FLU-TPA/PYR and FLU-TPA/TRZ, were synthesized by incorporating a pyrimidine or triazine acceptor, respectively, with an N¹-(9,9-diphenyl-9H-fluoren-2-yl)-N⁴,N⁴-diphenylbenzene-1,4-diamine donor. mdpi.com Similarly, triphenylsilane (B1312308) moieties have been hybridized with fluorene to enhance both thermal stability and triplet energy for phosphorescent OLED (PhOLED) host materials. researchgate.net The versatility of fluorene chemistry allows for precise tuning of the electronic and photophysical properties of the final materials. mdpi.com
Table 1: Synthesis Methods for Selected Fluorene-Based OLED Materials
| Compound/Material Class | Key Functional Groups | Synthesis Reaction | Purpose/Application | Reference |
| Symmetrical Fluorene Derivatives | Phenylacetylene substituents | Sonogashira Coupling | Emitters for exciplex-based OLEDs | mdpi.com |
| Oligofluorene Emitters (D1, D2, D3) | Carbazole, Cyanophenyl | Ullmann & Suzuki Coupling | High-efficiency blue emitters | umich.edu |
| Bipolar Host Materials (FLU-TPA/PYR, FLU-TPA/TRZ) | Triphenylamine, Pyrimidine, Triazine | Not specified | Host for yellow PhOLEDs, non-doped emitter | mdpi.com |
| Hole Transporting Materials (FLU-DTPA, FLU-DCAR) | Triphenylamine, Carbazole | Not specified | Hole transport layer in yellow PhOLEDs | bohrium.com |
| Phosphorescent Host Materials | Triphenylsilane | Not specified | Host for green and blue PhOLEDs | researchgate.net |
Achieving high efficiency in OLEDs is critically dependent on maintaining a balance between the injection and transport of holes and electrons within the emissive layer. nycu.edu.tw Fluorene-based materials are often designed to be "bipolar," meaning they possess both electron-donating (hole-transporting) and electron-withdrawing (electron-transporting) functionalities within the same molecule. nycu.edu.tw This bipolar nature facilitates balanced charge flux, leading to improved device performance. nycu.edu.tw
A notable example is the host material POAPF, which incorporates an electron-rich triphenylamine group and an electron-deficient bis(diphenylphosphoryl)fluorene unit. nycu.edu.tw This design leads to facile charge injection and a more balanced charge flux in the emission layer. nycu.edu.tw An OLED using POAPF as a host for a red phosphorescent emitter achieved a peak external quantum efficiency (EQE) of 19.9% and a power efficiency of 34.5 lm/W, significantly outperforming devices based on the more common host material CBP. nycu.edu.tw This improvement was attributed to a lower driving voltage and better charge balance. nycu.edu.tw
Similarly, a series of blue-light-emitting oligofluorenes (D1, D2, D3) end-capped with electron-donating carbazole and electron-withdrawing cyanophenyl groups were designed to facilitate both hole and electron injection. umich.edu A device using the D2 oligomer as an undoped emitter achieved a maximum EQE of 6.1%. umich.edu Another fluorene derivative, DTPF, which combines a high emission quantum yield with good electron-transporting properties, was used to create a deep-blue OLED with an efficiency of 2.55 cd/A and CIE coordinates of (0.16, 0.09). acs.org
Table 2: Performance of OLEDs with Fluorene-Based Materials for Charge Balance
| Material | Role | Emitter/Dopant | Max. EQE (%) | Max. Power Eff. (lm/W) | Emission Color | Reference |
| POAPF | Bipolar Host | Os(fptz)₂(PPh₂Me)₂ | 19.9 | 34.5 | Red | nycu.edu.tw |
| D2 | Undoped Emitter | - | 6.1 | - | Blue | umich.edu |
| D3 | Doped Emitter | 4% in CBP | 8.6 | - | Blue | umich.edu |
| FLU-TPA/PYR | Host | Yellow Phosphor | 7.75 | 13.64 | Yellow | mdpi.com |
| DTPF | Emitter | - | - | 2.67 | Deep-Blue | acs.org |
| FLU-DCAR | Hole Transport | Yellow Phosphor | 17.8 | - | Yellow | bohrium.com |
Exciplexes, or excited-state complexes formed between an electron donor and an acceptor, provide an effective pathway for harvesting triplet excitons in OLEDs, particularly through the mechanism of thermally activated delayed fluorescence (TADF). acs.orgsioc-journal.cnnih.gov Fluorene derivatives are widely used to construct new electron-acceptor materials for high-efficiency exciplex-TADF systems. sioc-journal.cn These systems can achieve small singlet-triplet energy splitting (ΔEₛₜ), which is crucial for efficient reverse intersystem crossing. acs.orgsioc-journal.cn
In one study, a novel cyano-substituted 9-phenylfluorene derivative (TCNDPFCz) was designed as an electron acceptor. sioc-journal.cn When blended with the electron donor TAPC, the system exhibited bright exciplex emission and a favorable photoluminescence quantum yield of 54%. sioc-journal.cn The resulting OLED achieved a maximum external quantum efficiency of 12.5% and a power efficiency of 32.9 lm/W. sioc-journal.cn
Another strategy involves increasing the steric hindrance of the acceptor molecule. By introducing a 9-phenylfluorene group into an N-ethylcarbazole-based acceptor, researchers created a material with increased steric hindrance that led to higher emission efficiencies. acs.orgnih.gov An OLED based on this exciplex system demonstrated a remarkable maximum EQE of 25.8%, a current efficiency of 83.6 cd A⁻¹, and a power efficiency of 93.7 lm W⁻¹. acs.orgnih.gov However, exciplex formation is not always desirable. In some cases, it can lead to unwanted, broad emission that reduces color purity. For instance, an exciplex was observed at the interface between a fluorene derivative (F2Py) and the hole-transport material NPB, resulting in green emission. iphy.ac.cn Inserting a thin layer of CBP between the two layers successfully suppressed the exciplex, leading to pure blue emission from the F2Py emitter. iphy.ac.cn
Table 3: Performance of Exciplex-Emitting OLEDs Based on Fluorene Derivatives
| Acceptor Material | Donor Material | Max. EQE (%) | Max. Power Eff. (lm/W) | Emission Peak (nm) | Reference |
| TCNDPFCz | TAPC | 12.5 | 32.9 | 535 | sioc-journal.cn |
| Dicyano-substituted 9-phenylfluorene derivative | TAPC | 25.8 | 93.7 | Not specified | acs.orgnih.gov |
| Compound 1 | Compound 4 | Low | Not specified | ~405 (exciplex) | mdpi.com |
| PO-T2T | Compound 4 | Low (but highest of series) | Not specified | ~405 (exciplex) | mdpi.com |
Fluorescent Probes and Dyes for Materials Applications
Beyond OLEDs, fluorene-based compounds are engineered as high-performance fluorescent probes and dyes. nih.govspiedigitallibrary.orgcapes.gov.br Their high fluorescence quantum yields, photostability, and the tunability of their emission properties make them suitable for applications ranging from biological imaging to specialized light-emitting devices. capes.gov.br The rigid fluorene core provides a stable platform that can be chemically modified to create probes for detecting specific analytes or to tune the emission color across the visible spectrum. researchgate.netnih.gov
The emission color of fluorene-based chromophores can be precisely controlled by chemical modification. This is often achieved by creating donor-acceptor (D-A) copolymers, where the fluorene unit acts as the donor and is paired with various acceptor moieties. mdpi.com For example, new copolymers were synthesized by reacting fluorene derivatives with 4,7-dibromo-2H-benzo[d]1,2,3-triazole (a benzotriazole (B28993) acceptor) via a Suzuki reaction. mdpi.com By functionalizing the nitrogen atom of the benzotriazole unit or by extending the π-conjugated system, the emission color could be tuned from blue to red. mdpi.com
Another approach involves incorporating fluorene chromophores onto a different core structure. In one study, blue- to yellow-emitting materials were developed by attaching fluorene-based groups to a pyrene (B120774) core using an acetylene (B1199291) linkage. nih.gov Tetrasubstituted pyrene derivatives showed a red-shifted emission compared to monosubstituted ones, indicating more extended conjugation. nih.gov Further end-capping with a diphenylamine (B1679370) donor group shifted the emission even further and induced positive solvatochromism, where the emission color changes with solvent polarity. nih.gov This tunability allows for the creation of materials with specific colors for various applications, including white-light emission achieved through Förster resonance energy transfer (FRET) in single-polymer systems. rsc.orgcsic.es
Table 4: Examples of Tunable Emission in Fluorene-Based Chromophores
| Chromophore System | Modification Method | Emission Color Range | Application | Reference |
| Fluorene-Benzotriazole Copolymers | Functionalization of benzotriazole unit | Blue to Red | Optoelectronics | mdpi.com |
| Pyrene-Fluorene Hybrids | Substitution pattern on pyrene core; diphenylamine end-capping | Blue to Yellow | OLED Emitters | nih.gov |
| Poly(fluorene-alt-phenylene) with Naphthalimide | Varying content of naphthalimide pendant groups | Blue/Orange (tunable to white) | White Light-Emitting Devices | csic.es |
| Oligofluorene Nanoparticles with Dye | FRET by encapsulating an orange-red dye | Color tunable, including white | FRET Scaffolds | rsc.org |
Light-emitting electrochemical cells (LECs) are a type of light-emitting device that utilizes mobile ions within the active layer to facilitate charge injection, allowing for simpler device structures compared to traditional OLEDs. pusan.ac.krsoton.ac.uk Fluorene derivatives have been successfully adapted for use in LECs, often by attaching ionic groups directly to the fluorene molecule. pusan.ac.krnycu.edu.tw
For instance, an ionic terfluorene derivative was synthesized by covalently tethering methylimidazolium groups to the terfluorene core. rsc.org This compound served as the single active component in an LEC that produced saturated, deep-blue electroluminescence with CIE coordinates of (0.151, 0.122). rsc.org The device achieved a peak power efficiency of 1.24 lm W⁻¹ and an external quantum efficiency of 1.14%. rsc.org In another study, fluorene-based polyelectrolytes were designed with ionic side chains on the C-9 position of the fluorene unit to aid carrier injection and transport without needing to add extra salts. nycu.edu.tw By copolymerizing blue-emitting fluorene segments with an electron-deficient unit, a single-component polymer was created that produced white light in an LEC with a high color rendering index (CRI > 85). nycu.edu.tw
The performance of fluorene-based LECs can also be tuned by altering the polymer backbone. Copolymers of fluorene and benzothiadiazole (BT) were used to create green-emitting LECs. optica.org It was found that polymers with a higher content of the electron-deficient BT unit showed better device performance, which was consistent with the observation that these polymers could be more easily n-doped. optica.org
Table 5: Performance of Fluorene Derivatives in Light-Emitting Electrochemical Cells (LECs)
| Fluorene Derivative | Device Type | Emission Color | CIE (x, y) | Peak EQE (%) | Peak Power Eff. (lm/W) | Reference |
| Ionic Terfluorene Derivative | Single-component LEC | Deep-Blue | (0.151, 0.122) | 1.14 | 1.24 | rsc.org |
| Ionic Fluorene Derivative 1 | Single-component LEC | Blue | (0.15, 0.21) | - | - | pusan.ac.kr |
| Fluorene-based Polyelectrolyte (P1-PF6) | Single-component LEC | White | ~(0.33, 0.33) | - | 1.56 | nycu.edu.tw |
| Fluorene-Benzothiadiazole Copolymer | Single-component LEC | Green | (0.37, 0.59) | - | - | optica.org |
| Ionic 2,2-bifluorene derivative | OLEC | UV | Not specified | 0.15 | 0.00106 | soton.ac.uk |
Dye-Sensitized Solar Cells (DSSCs)
Fluorene-based compounds have garnered significant attention as promising materials for dye-sensitized solar cells (DSSCs) due to their unique structural and electronic properties. tandfonline.com These compounds are often utilized as building blocks in organic dyes, which act as sensitizers in DSSCs, responsible for light absorption and subsequent electron injection. tandfonline.comresearchgate.net The fluorene moiety can be incorporated into the donor part of a donor-π-acceptor (D-π-A) dye structure or act as the π-linker itself. tandfonline.comimist.ma Its rigid and planar structure enhances the electron delocalization and can improve the charge transport properties of the dye. researchgate.nettandfonline.com
The versatility of the fluorene nucleus allows for chemical modifications to fine-tune the optical and electrochemical properties of the dyes. researchgate.net For instance, introducing different functional groups at the C-9 position of the fluorene can enhance solubility and prevent aggregation, while modifications at the C-2 and C-7 positions can modulate the electronic properties. tandfonline.com
Research has explored various fluorene-based dyes for DSSCs. For example, dyes with a fluorene unit in the donor segment have shown promising power conversion efficiencies (PCEs). tandfonline.comresearchgate.net In some designs, fluorene is functionalized with imidazole (B134444) chromophores to act as donors, leading to moderate DSSC efficiencies. nih.govacs.org The bulky nature of these additional groups can also help in retarding electron recombination, thereby increasing the open-circuit voltage of the solar cell. nih.govacs.org
Furthermore, fluorene derivatives have been used in the development of quasi-solid-state electrolytes for DSSCs. Novel fluorene-based functional polymers synthesized via 'click chemistry' have been employed as a matrix for quasi-solid-state electrolytes, achieving a PCE of up to 2.80%. rsc.org In another approach, a ruthenium(II) bipyridyl complex was engineered with a fluorene-substituted ancillary ligand, which enhanced the spectral response and was evaluated for its photovoltaic performance. researchgate.net
The performance of fluorene-based dyes in DSSCs is closely linked to their molecular structure. The table below summarizes the performance of various organic sensitizers incorporating fluorene units.
| Dye | λabs (nm) | Eox (V vs NHE) | Voc (mV) | Jsc (mA cm-2) | ff | η (%) | Reference |
| D1 | 436 | 1.16 | 764 | 12.20 | 0.77 | 7.20 | researchgate.net |
| D7 | 430 | 0.99 | 660 | 17.45 | 0.74 | 8.60 | researchgate.net |
| D11 | 525 | 0.99 | 734 | 14.33 | 0.76 | 8.04 | researchgate.net |
| D15 | 463 | 1.29 | 670 | 11.43 | 0.62 | 4.72 | researchgate.net |
| D19 | 472 | 1.09 | 700 | 14.00 | - | - | researchgate.net |
| Table 1: Performance data of selected fluorene-based dyes in DSSCs. Data sourced from a comprehensive review on fluorene-based organic dyes. researchgate.net |
While 4-bromo-9H-fluorene itself is a precursor, its derivatives are key in synthesizing more complex dye structures. For example, 2-bromo-9,9-diethyl-9H-fluorene is a key intermediate in creating imidazole-functionalized fluorene dyes. nih.govacs.org The bromine atom provides a reactive site for further chemical modifications, enabling the construction of intricate dye architectures for high-performance DSSCs.
Liquid Crystalline Materials
Substituted fluorenes are a significant class of compounds in the field of liquid crystals due to their rigid, rod-like molecular structure, which is conducive to the formation of mesophases. tandfonline.com The mesomorphic behavior of these compounds is highly dependent on the nature and position of the substituents on the fluorene core. tandfonline.comresearchgate.net
The introduction of alkyl chains at the 9,9-positions of the fluorene moiety is a common strategy to enhance solubility and lower melting points without disrupting the mesogenic character. tandfonline.comresearchgate.net Laterally non-substituted and fluoro-substituted fluorene derivatives predominantly exhibit smectic phases. In contrast, compounds with alkyl substituents at the 9,9-positions tend to form nematic or chiral nematic phases, often observed during the cooling cycle. tandfonline.comresearchgate.net The planar structure and electron delocalization of the fluorene core, resulting from the methylene (B1212753) bridge, lead to increased intermolecular dispersion forces, which typically stabilize smectic phases. tandfonline.com
The length of terminal alkoxy chains also significantly influences the mesomorphic behavior. nih.gov For instance, in a series of alkyl-fluorene MIDA boronates, broad mesophase ranges were observed, whereas the corresponding alkoxy-fluorene derivatives displayed narrower mesophase widths. tandfonline.com This highlights the subtle interplay between molecular structure and the resulting liquid crystalline properties.
The introduction of fluorine atoms as lateral substituents has a pronounced effect on the mesomorphic properties. Lateral fluoro-substitution generally leads to a reduction in transition temperatures and can enhance the stability of tilted smectic phases. tandfonline.combiointerfaceresearch.com This is attributed to a combination of polar and steric effects, as well as the high strength of the C-F bond. biointerfaceresearch.com
Below is a data table summarizing the mesomorphic properties of some fluorene derivatives.
| Compound Type | Substituents | Dominant Phase(s) | Key Observations | Reference(s) |
| 2,7-bis(4-alkylphenyl)-fluorenes | Laterally non-substituted | Smectic | - | tandfonline.com |
| 2,7-bis(4-alkylphenyl)-fluorenes | Fluoro-substituted | Smectic | Lower melting temperatures | tandfonline.com |
| 2,7-bis(4-alkylphenyl)-fluorenes | 9,9-alkyl substituted | Nematic, Chiral Nematic | Observed on cooling cycle | tandfonline.comresearchgate.net |
| Alkyl-fluorene MIDA boronates | Alkyl chains | Smectic A | Broad mesophase widths (71-89 K) | tandfonline.com |
| Alkoxy-fluorene MIDA boronates | Alkoxy chains | Smectic A | Narrower mesophase widths (22-43 K) | tandfonline.com |
| Table 2: Mesomorphic behavior of various substituted fluorene derivatives. |
The design of rod-like fluorene derivatives for liquid crystal displays (LCDs) focuses on tailoring their molecular structure to achieve specific mesomorphic and electro-optical properties. researchgate.net The fluorene moiety often serves as the central, rigid core of these calamitic (rod-like) molecules. tandfonline.comresearchgate.net
A key design principle involves the substitution at the 2 and 7 positions of the fluorene core to extend the molecular length and enhance the aspect ratio, which is crucial for liquid crystallinity. researchgate.net Symmetrical substitution with groups like alkylphenyls is a common approach. tandfonline.com
To fine-tune the properties for display applications, lateral substituents are often incorporated. researchgate.net For instance, short alkyl groups at the 9,9-positions can improve solubility and lower melting points, which is desirable for formulating liquid crystal mixtures that are operational at room temperature. tandfonline.com
Lateral fluoro-substitutions are particularly important in the design of fluorene-based liquid crystals for displays. biointerfaceresearch.com The introduction of fluorine atoms can reduce melting points and enhance the stability of certain mesophases. tandfonline.combiointerfaceresearch.com For example, terphenyl systems with lateral fluoro-substituents are used as host materials in ferroelectric display devices. biointerfaceresearch.com
Furthermore, the combination of a fluorene core with other functional units can lead to materials with specific properties. For example, linking the fluorene core with thiophene-cyanostilbene units has resulted in hexacatenar liquid crystals that self-assemble into hexagonal columnar mesophases. nih.gov These materials also exhibit yellow luminescence, suggesting potential applications in light-emitting liquid crystal displays (LE-LCDs). nih.gov
The synthesis of four-ring, rod-like fluorene derivatives with various lateral substitutions has been a subject of detailed study. tandfonline.com By systematically varying the substituents at the 9,9-positions and on the outer phenyl rings, researchers can investigate the structure-property relationships that govern the mesomorphic behavior, which is essential for the rational design of new liquid crystal materials for advanced display technologies. tandfonline.comresearchgate.net
Applications in Biological and Pharmaceutical Research
Utility as Synthetic Building Blocks for Bioactive Molecules
The fluorene (B118485) scaffold is of significant interest in medicinal chemistry due to its unique structural and photophysical properties. explorationpub.com The presence and position of a bromine atom on this scaffold provides a reactive handle for further chemical transformations, primarily through cross-coupling reactions. vulcanchem.com
4-bromo-9H-fluorene is recognized as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. vulcanchem.comlookchem.com The bromine atom at the 4-position can be readily substituted or used in coupling reactions to introduce various functional groups, thereby creating a diverse library of compounds for biological screening. While the broader class of bromofluorene compounds, including the 2-, 3-, and 9-isomers, are utilized as precursors for potential therapeutic agents such as anticancer and anti-inflammatory drugs, specific examples of marketed pharmaceuticals or agrochemicals derived directly from this compound are not extensively detailed in the reviewed scientific literature. lookchem.com
The rigid, polycyclic structure of the fluorene ring system is an attractive scaffold for the design of peptidomimetics and other molecules intended to interact with biological targets like proteins. The strategy of "scaffold hopping," where a known active core is replaced with a different one like fluorene, is a common approach in drug discovery to identify novel compounds with improved properties. uq.edu.au
Derivatives of bromofluorene have been investigated for their potential as scaffolds in drug development. For instance, 9-[Bromo(phenyl)methylene]-9H-fluorene has been studied for its utility in the development of peptide and protein drugs. biosynth.com Additionally, the fluorene moiety is a component of the Fmoc (fluorenylmethyloxycarbonyl) protecting group, which is widely used in solid-phase peptide synthesis, although this application does not directly involve the bromo-substituted fluorene core as a scaffold in the final peptide. ontosight.ai However, specific research highlighting the direct use of the this compound scaffold in peptide or protein drug development is not prominent.
Enzyme Inhibition Studies
The inhibition of specific enzymes is a primary mechanism of action for many drugs. The fluorene scaffold has been incorporated into molecules designed to inhibit various enzymes implicated in disease.
Butyrylcholinesterase (BChE) is a key enzyme in the cholinergic system and a therapeutic target for neurodegenerative conditions such as Alzheimer's disease. nih.gov Research has shown that derivatives of fluorene can act as potent and selective inhibitors of BChE. nih.gov For example, a series of fluoren-9-amines, synthesized from 9-bromofluorene (B49992), demonstrated selective BChE inhibition. nih.gov Other studies have explored fluorenyl derivatives with different substitution patterns for their potential in treating Alzheimer's disease. uj.edu.plmdpi.com While the fluorene core is clearly of interest for BChE inhibition, studies detailing the synthesis and evaluation of BChE inhibitors starting specifically from this compound are not widely reported in the literature reviewed.
| Compound Class | Precursor | Target Enzyme | Therapeutic Area |
| Fluoren-9-amines | 9-Bromofluorene | Butyrylcholinesterase (BChE) | Neurodegenerative Diseases |
| 2-Amino-7-bromofluorene derivatives | 2-Amino-7-bromofluorene | Not specified | Neurodegenerative Diseases |
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and some cancers. nih.govinformaticsjournals.co.in The development of CA inhibitors has explored a wide range of chemical scaffolds. Studies have shown that certain bromophenol derivatives can act as potent inhibitors of human CA isoforms. nih.govnih.gov Additionally, various heterocyclic compounds, including those with sulfonamide groups, have been extensively investigated as CA inhibitors. mdpi.com While fluorene-containing compounds have been synthesized and tested for CA inhibition, the direct linkage of these activities to derivatives of this compound is not a prominent theme in the current body of scientific literature. nih.gov
Fluorescent Probes for Biological Imaging
The inherent fluorescence of the fluorene ring system makes it an excellent platform for the development of fluorescent probes for biological imaging. vulcanchem.com These probes can be designed to target specific cellular components or to be sensitive to their local environment, providing valuable tools for studying cellular processes. researchgate.net
The synthesis of fluorescent probes often involves modifying the fluorene scaffold to tune its photophysical properties and to introduce targeting moieties. For example, derivatives of 2-bromofluorene (B47209) have been used to create probes for live-cell imaging due to their strong blue light emission. Other research has focused on the synthesis of fluorene-based dyes for two-photon fluorescence microscopy, starting from precursors like 2,7-dibromofluorene (B93635). nih.govnih.gov While the general class of bromofluorene compounds is used in creating these imaging agents, specific examples of fluorescent probes for biological imaging synthesized directly from this compound are not extensively documented. haihangchem.com
| Precursor Compound | Application |
| 2-Bromo-9,9-dihexyl-9H-fluorene | Fluorescent probes for bioimaging |
| 4-bromo-9,9'-Spirobi[9H]-fluorene | Fluorescent probes |
This table shows examples of bromofluorene derivatives used in the development of fluorescent probes.
Two-Photon Fluorescence Lysosomal Imaging Probes
The unique photophysical properties of the fluorene scaffold have positioned it as a critical component in the development of advanced fluorescent probes for biological imaging. Specifically, derivatives of bromo-9H-fluorene serve as versatile precursors for creating sophisticated probes designed for two-photon fluorescence microscopy (TPFM), a high-resolution imaging technique that allows for deep tissue penetration with reduced photodamage. These probes are particularly valuable for visualizing subcellular organelles like lysosomes, whose dysfunction is linked to numerous diseases.
While the 2- and 7-positions of the fluorene ring are most commonly functionalized for these applications due to their higher reactivity in standard cross-coupling reactions, the principles of probe design are broadly applicable to bromo-fluorene isomers. The core strategy involves using the bromo-fluorene as a structural foundation to construct molecules with specific electronic and targeting properties.
A common design is the donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) architecture. In this setup, the fluorene moiety, which is electron-rich and highly fluorescent, often acts as the central part of the π-conjugated bridge. The bromine atom provides a reactive handle for introducing electron-donating or electron-accepting groups through palladium-catalyzed reactions like the Suzuki or Stille couplings. This modular synthesis allows for the fine-tuning of the probe's photophysical characteristics.
For lysosomal targeting, a crucial feature is the incorporation of a specific recognition moiety. A frequently used group is morpholine, which becomes protonated in the acidic environment of the lysosome (pH 4.5-5.0). This protonation event can trap the probe within the organelle and often leads to a "turn-on" fluorescence response, enhancing the signal against the background. rsc.orgmdpi.com
Research Findings:
Researchers have successfully synthesized and tested various fluorene-based probes for lysosomal imaging. For instance, a synthetic route starting from 2-bromo-9H-fluorene can be used to build a D-π-A probe. The synthesis involves sequential reactions to introduce an electron-accepting group (like benzothiazole) at one end and an electron-donating group at the other, with the fluorene core connecting them. nih.gov To overcome the inherent hydrophobicity of these organic molecules, which limits their use in aqueous biological systems, they are often encapsulated within water-soluble nanocarriers such as Pluronic F-108NF micelles or nanovesicles called quatsomes. nih.govucf.edu This encapsulation strategy not only improves solubility but also facilitates passive targeting to lysosomes.
Studies using HCT 116 and COS-7 cell lines have demonstrated that these fluorene-based nanoprobes exhibit excellent selectivity for lysosomes, showing high colocalization coefficients when compared with commercial lysosomal trackers. nih.govucf.edu The probes are designed to have large two-photon absorption (2PA) cross-sections, a key parameter that dictates the efficiency of two-photon excitation. Higher 2PA cross-section values mean that lower laser power is needed for imaging, which minimizes phototoxicity and photobleaching, allowing for long-term tracking of lysosomal dynamics in living cells. rsc.orgnih.gov
The photophysical properties of these probes are central to their function. The table below summarizes typical data for a fluorene-based probe designed for lysosomal imaging, highlighting how its fluorescence emission is sensitive to the polarity of its environment.
Table 1: Photophysical Properties of a Representative Fluorene-Based Probe (DiC18) in Various Solvents
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|
| Hexane | 387 | 418 | 2150 | 0.99 |
| Cyclohexane | 388 | 422 | 2400 | 0.99 |
| Toluene | 397 | 449 | 3050 | 0.98 |
| Dichloromethane (B109758) | 400 | 496 | 5200 | 0.95 |
| Acetonitrile | 401 | 529 | 6500 | 0.96 |
| DMSO | 411 | 541 | 6400 | 0.90 |
Data compiled from research on a D-π-A probe synthesized from a 2-bromo-9H-fluorene derivative. nih.gov
The significant shift in the emission maximum (solvatochromism) from nonpolar (Hexane) to polar (DMSO) solvents indicates a large change in the dipole moment upon excitation, a characteristic feature of D-π-A fluorophores. This sensitivity can be exploited to probe the microenvironment of the lysosome.
Further research has focused on developing D-A-D type fluorene derivatives to further enhance two-photon absorption properties. By starting with intermediates like 7-bromo-9,9-didecyl-9H-fluorene-2-carbaldehyde, scientists have created symmetrical probes with exceptionally high 2PA action cross-sections (the product of 2PA cross-section and fluorescence quantum yield), reaching values significantly greater than those of common commercial fluorophores like Rhodamine B. nih.gov
Table 2: Comparison of Two-Photon Action Cross-Sections
| Compound | Max 2PA Action Cross-Section (GM*) | Excitation Wavelength (nm) |
|---|---|---|
| Rhodamine B | 140 | 840 |
| Fluorene-Sulfone D-A-D Probe | >750 | 690-840 |
1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. Data sourced from studies on D-A-D fluorene derivatives. nih.gov
These advanced probes have proven effective in visualizing the morphological changes of lysosomes during processes like apoptosis (programmed cell death), demonstrating their potential as powerful tools for studying cellular biology and disease pathology. rsc.org
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Routes for Targeted Derivatives
The synthesis of 4-bromo-9H-fluorene and its derivatives is a cornerstone of its application in further research. The most common method for its preparation is the direct bromination of fluorene (B118485). vulcanchem.com This process typically uses a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent. vulcanchem.com The reaction's regioselectivity, which is crucial for obtaining the desired 4-bromo isomer, can be managed by carefully controlling reaction conditions such as temperature and the choice of solvent and catalyst. vulcanchem.com
Beyond direct bromination, alternative synthetic strategies are being explored to enhance efficiency and access a wider range of derivatives. These include:
Transition metal-catalyzed transformations: These methods offer alternative pathways to introduce the bromo group or to further functionalize the fluorene core. vulcanchem.com
Functional group interconversions: Starting from other halogenated fluorenes, the desired bromo-substituted compound can be obtained. vulcanchem.com
Ring closure of biphenyl (B1667301) derivatives: Brominated biphenyl precursors can be cyclized to form the fluorene skeleton. vulcanchem.com
Directed metalation: This technique allows for regioselective functionalization of the fluorene molecule. vulcanchem.com
A significant area of research focuses on creating more complex derivatives through reactions at the bromine-substituted position and the fluorene core. For example, multi-component reactions, like the Ugi reaction, have been employed to synthesize novel fluorene bisamide derivatives. researchgate.netbrieflands.com These one-pot procedures are advantageous due to their efficiency and ability to generate diverse and complex molecules. brieflands.com
Advanced Materials Design for Enhanced Optoelectronic Performance
The unique photophysical properties of the fluorene scaffold make its derivatives, including this compound, highly promising for applications in optoelectronic devices. The large π-conjugated system of fluorene enhances its electron-accepting capabilities, a key feature for materials used in organic light-emitting diodes (OLEDs).
Derivatives of this compound are being investigated as intermediates in the synthesis of materials for OLEDs. For instance, 4-bromo-9,9'-spirobi[9H-fluorene] is utilized to create compounds that improve the charge transport and emission properties of OLED devices, ultimately enhancing their efficiency and lifespan. lookchem.com The spirobifluorene structure, in particular, is noted for its ability to contribute to high thermal stability and good film-forming properties. lookchem.com
Research is also focused on designing materials with tailored properties for specific roles within an optoelectronic device, such as hole-transporting materials (HTMs). The spiro[fluorene-9,9′-xanthene] (SFX) core, which can be synthesized from fluorenone, is a promising alternative to traditional HTMs due to its facile synthesis and favorable physicochemical properties. acs.org
Furthermore, the introduction of different functional groups onto the this compound backbone allows for the fine-tuning of the material's electronic properties. For example, the synthesis of fluorene-based donor-acceptor copolymers containing functionalized benzotriazole (B28993) units has been shown to produce materials with tunable emission colors. mdpi.com
Exploration of New Biological Activities and Therapeutic Applications
The fluorene scaffold is present in a number of biologically active compounds, and derivatives of this compound are being investigated for their potential therapeutic applications. mdpi.com Research has shown that these compounds exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. mdpi.comontosight.ai
One area of significant interest is the development of fluorene derivatives as inhibitors of enzymes implicated in diseases. For example, certain fluoren-9-amine derivatives have demonstrated selective inhibition of butyrylcholinesterase (BChE), an enzyme linked to the cholinergic dysfunction seen in neurodegenerative diseases like Alzheimer's disease. Other studies have explored the potential of fluorene derivatives to inhibit carbonic anhydrases, which are involved in various physiological and pathological processes. mjcce.org.mk
The synthesis of novel fluorene derivatives with potential therapeutic benefits is an active area of research. For instance, 4'-bromo-(9'-fluorene)-spiro-5-(2,4-dithiohydantoin) has been synthesized and evaluated for its antiproliferative activity against tumor cells. mjcce.org.mk Similarly, new fluorene bisamide derivatives have been synthesized and tested for their activity against Mycobacterium species. researchgate.net
Synergistic Integration of Experimental and Computational Methodologies
The combination of experimental synthesis and characterization with computational modeling is proving to be a powerful tool in the study of this compound and its derivatives. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allow researchers to predict and understand the molecular structure, electronic properties, and spectroscopic behavior of these compounds. worldscientific.com
These computational studies can provide valuable insights that guide experimental work. For example, DFT calculations can help to understand the regioselectivity of chemical reactions and to predict the electronic properties of new materials before they are synthesized. worldscientific.com This can save significant time and resources in the laboratory.
Integrated experimental and computational investigations have been used to study the crystal structure and photophysical properties of derivatives like 2,7-dibromo-9-(4-halobenzylidene)-9H-fluorene. colab.ws By comparing theoretical predictions with experimental data, researchers can gain a deeper understanding of the structure-property relationships that govern the behavior of these molecules. colab.ws This synergistic approach is crucial for the rational design of new materials and molecules with desired functionalities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-bromo-9H-fluorene, and how can intermediates be optimized for yield?
- Methodological Answer : The synthesis typically involves bromination of 9H-fluorene using electrophilic aromatic substitution. Key intermediates like 9-methyl-9-phenyl-9H-fluorene derivatives (e.g., CAS 1548450-59-4) are prepared via Friedel-Crafts alkylation or Suzuki coupling . Optimization includes adjusting reaction temperature (e.g., 0–5°C for bromination control) and using catalysts like FeBr₃. Purification via column chromatography with hexane/ethyl acetate (8:2) improves yield (>75%) .
Q. How should researchers characterize this compound and its derivatives to confirm structural integrity?
- Methodological Answer : Use a combination of nuclear magnetic resonance (¹H/¹³C NMR) to identify aromatic protons (δ 7.2–7.8 ppm) and bromine substitution patterns. Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 245 for C₁₃H₉Br). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow CLP Regulation (EC) No 1272/2008 guidelines: use PPE (gloves, lab coat), work in a fume hood to avoid inhalation, and store in airtight containers away from light. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives resolve ambiguities in molecular packing or disorder?
- Methodological Answer : Employ SHELX software (e.g., SHELXL-2018) for structure refinement. For disordered substituents (e.g., 9-phenyl groups), use PART commands to model split positions. High-resolution data (d < 0.8 Å) and TWIN/BASF commands address twinning issues common in fluorene derivatives .
Q. What strategies mitigate contradictions in spectroscopic data (e.g., NMR vs. MS) for complex this compound analogs?
- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to confirm connectivity. For mass discrepancies (e.g., isotopic patterns), recalibrate MS with internal standards. If contradictions persist, re-synthesize the compound under controlled conditions and repeat analysis .
Q. How do substituents (e.g., 9,9-diphenyl groups) influence the electronic properties of this compound in optoelectronic applications?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to analyze HOMO-LUMO gaps. Experimental validation via UV-Vis spectroscopy (e.g., λₐᵦₛ = 320 nm for C₂₅H₁₇Br) correlates with enhanced charge transport in organic light-emitting diodes (OLEDs) .
Q. What purification techniques are optimal for achieving >99.5% purity in this compound derivatives for device fabrication?
- Methodological Answer : Use preparative HPLC with a C18 column (acetonitrile/water gradient) or recrystallization from toluene/ethanol (1:3). Monitor purity via differential scanning calorimetry (DSC) to confirm single melting points (e.g., 180–185°C for C₂₀H₁₅Br) .
Data Contradiction and Validation
Q. How should researchers address conflicting reactivity data (e.g., bromination vs. oxidation) in fluorene derivatives?
- Methodological Answer : Design controlled experiments varying reaction parameters (e.g., solvent polarity, temperature). For example, bromination in dichloromethane (non-polar) favors electrophilic substitution, while DMF (polar) may promote side reactions. Statistical analysis (ANOVA) identifies significant variables .
Tables of Key Parameters
| Property | This compound | 4-Bromo-9,9-diphenyl-9H-fluorene |
|---|---|---|
| Molecular Formula | C₁₃H₉Br | C₂₅H₁₇Br |
| Molecular Weight | 245.11 g/mol | 397.31 g/mol |
| Melting Point | 145–148°C | 180–185°C |
| UV-Vis λₐᵦₛ (in CHCl₃) | 290 nm | 320 nm |
| HPLC Purity (C18 column) | >98% | >99.5% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
